1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a bromomethylphenyl group
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 1-[4-(bromomethyl)phenyl]pyrrolidine-2,5-dione, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets due to their unique structural features, such as sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione typically involves the reaction of 4-(bromomethyl)benzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrolidine-2,5-dione derivatives.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of methyl-substituted pyrrolidine-2,5-dione.
Scientific Research Applications
1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for treating various diseases.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Pyrrolidine-2,3-diones: These compounds share the pyrrolidine core structure and exhibit similar chemical reactivity and biological activity.
Pyrrolidine-2-one: Another related compound with a similar ring structure but different substitution patterns.
Uniqueness: 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in medicinal chemistry and biological research .
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVLBTHQTNCJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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